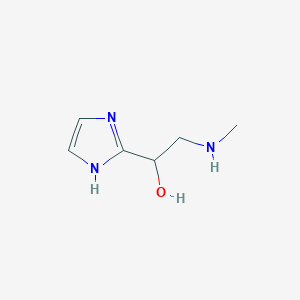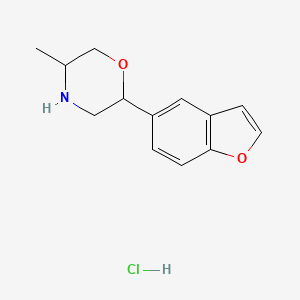![molecular formula C12H24NO6P B13545447 3-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoicacid](/img/structure/B13545447.png)
3-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid is a complex organic compound with a molecular weight of 309.3 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions .
Métodos De Preparación
The synthesis of 3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid typically involves multiple steps. One common method includes the reaction of tert-butoxycarbonyl-protected amino acids with appropriate phosphorylating agents under controlled conditions . Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be substituted with other functional groups using reagents like trifluoroacetic acid.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
Similar compounds include other Boc-protected amino acids and phosphorylated derivatives. What sets 3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoic acid apart is its unique combination of Boc protection and phosphoryl functionality, which provides versatility in synthetic applications .
Comparación Con Compuestos Similares
- Boc-protected glycine
- Boc-protected alanine
- Phosphorylated serine derivatives
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C12H24NO6P |
|---|---|
Peso molecular |
309.30 g/mol |
Nombre IUPAC |
3-[hydroxy-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]phosphoryl]-2-methylpropanoic acid |
InChI |
InChI=1S/C12H24NO6P/c1-9(10(14)15)8-20(17,18)7-5-6-13-11(16)19-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)(H,17,18) |
Clave InChI |
ZALNDZOWRZFBHV-UHFFFAOYSA-N |
SMILES canónico |
CC(CP(=O)(CCCNC(=O)OC(C)(C)C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
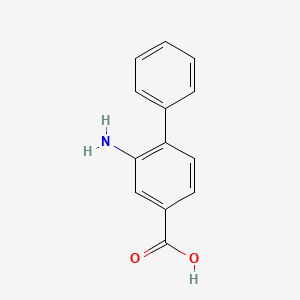
![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)
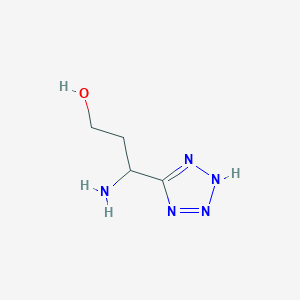
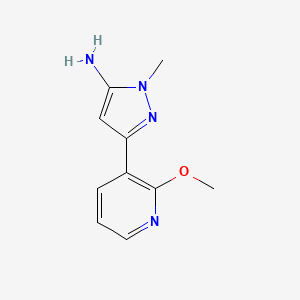
![2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)

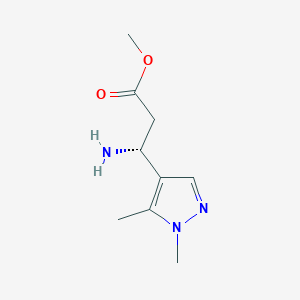
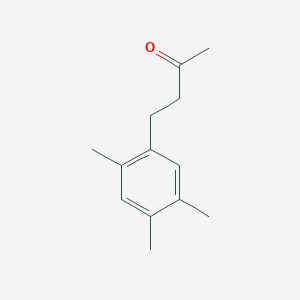

![5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13545444.png)
